molecular formula C13H13BrN2O B12075399 (6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone

(6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone

Cat. No.: B12075399
M. Wt: 293.16 g/mol
InChI Key: TXNSBJOKXOSSHS-UHFFFAOYSA-N
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Description

(6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .

Preparation Methods

The synthesis of (6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

(6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone has various scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. The bromine atom at the 6th position may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to (6-Bromo-1H-indol-4-yl)-pyrrolidin-1-yl-methanone include other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

(6-bromo-1H-indol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H13BrN2O/c14-9-7-11(10-3-4-15-12(10)8-9)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2

InChI Key

TXNSBJOKXOSSHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C3C=CNC3=CC(=C2)Br

Origin of Product

United States

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